N-[(3-methylpyridin-2-yl)methyl]acetamide
Description
N-[(3-methylpyridin-2-yl)methyl]acetamide is a pyridine-derived acetamide characterized by a 3-methylpyridin-2-yl group linked via a methylene bridge to an acetamide moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and enzyme inhibition studies.
Properties
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-4-3-5-10-9(7)6-11-8(2)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQMGEOSFLBZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methodologies
Direct Acetylation of 3-Methylpyridin-2-ylmethylamine
The most straightforward route involves the acetylation of 3-methylpyridin-2-ylmethylamine using acetylating agents.
Procedure Using Acetic Anhydride
- Reagents : 3-Methylpyridin-2-ylmethylamine, acetic anhydride, triethylamine (TEA), dichloromethane (DCM).
- Protocol :
- Dissolve 3-methylpyridin-2-ylmethylamine (1.0 equiv) in DCM under nitrogen.
- Add TEA (1.5 equiv) as a base to scavenge HCl.
- Dropwise addition of acetic anhydride (1.2 equiv) at 0°C.
- Stir at room temperature for 4–6 hours.
- Quench with water, extract with DCM, and concentrate.
- Yield : 75–85% after recrystallization from acetone/hexane.
Alternative Method Using Acetyl Chloride
- Conditions : Acetyl chloride (1.1 equiv) in DCM with TEA (2.0 equiv) at −10°C.
- Advantage : Faster reaction time (1–2 hours).
- Drawback : Requires strict temperature control to avoid over-acetylation.
Side Reactions and Mitigation
Synthesis via Reductive Amination (Precursor Route)
When 3-methylpyridin-2-ylmethylamine is unavailable, it can be synthesized from 2-cyanomethyl-3-methylpyridine via hydrogenation:
Hydrogenation of 2-Cyanomethyl-3-methylpyridine
Subsequent Acetylation
Coupling Reactions Using Activated Carboxylic Acids
An alternative approach employs preformed acid derivatives:
Acid Chloride Coupling
Analytical Characterization
Spectral Data
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Acetylation | 75–85 | >95 | High | Moderate |
| Reductive Amination Route | 60–70 | 90–95 | Moderate | Low |
| Acid Chloride Coupling | 80–90 | >98 | High | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylpyridin-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-methylpyridin-2-yl)methyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(3-methylpyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, as an FAAH inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides and thereby increasing the levels of endocannabinoids. This leads to enhanced activation of cannabinoid receptors, resulting in anti-inflammatory and analgesic effects . Additionally, the compound’s interaction with COX enzymes inhibits the production of prostaglandins, further contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., cyano in 5RGX) enhance hydrogen-bonding interactions with residues like ASN142 and GLN189 in Mpro, whereas the 3-methyl group in the target compound may prioritize hydrophobic interactions .
Physicochemical Properties
Q & A
What are the established synthetic routes for preparing N-[(3-methylpyridin-2-yl)methyl]acetamide and its structural analogs?
Basic
A solvent-free, catalytic approach is commonly employed for synthesizing acetamide derivatives. For example, a mixture of m-tolualdehyde, β-naphthol, and acetamide can be heated at 393 K with phenylboronic acid as a catalyst, followed by ethanol purification . Multi-step reactions involving pyridine or isoxazole precursors are also typical, though exact protocols may require optimization for substituent compatibility .
Which analytical techniques are essential for structural characterization of this compound?
Basic
X-ray crystallography is critical for resolving molecular geometry, as demonstrated in studies of related acetamide derivatives, where dihedral angles between aromatic systems (e.g., 78.32–84.70°) and hydrogen-bonding patterns (N–H⋯O, O–H⋯O) were quantified . Complementary methods include NMR for functional group analysis and mass spectrometry for molecular weight confirmation. Computational tools (e.g., PubChem-derived InChI keys) aid in validating structural integrity .
How can researchers address discrepancies in crystallographic data among structural analogs of this compound?
Advanced
Comparative analysis of dihedral angles and intermolecular interactions is key. For instance, analogs with naphthalene or phenyl substituents show dihedral angle variations (81.54–84.70°), attributed to steric or electronic effects. Researchers should perform Hirshfeld surface analysis to map intermolecular contacts and quantify packing efficiencies, which explain stability differences . Parallel synthesis of analogs under identical conditions can isolate crystallization variables .
What strategies enhance the bioactivity of this compound derivatives in pharmacological studies?
Advanced
Structural modifications targeting solubility and bioavailability are critical. Introducing polar groups (e.g., hydroxyl, carboxyl) or reducing steric bulk can improve pharmacokinetics. Computational modeling, such as molecular docking, predicts target affinity (e.g., enzyme active sites), guiding rational design. For example, pyridine and isoxazole moieties in related compounds exhibit enhanced antimicrobial and anticancer activity when paired with electron-withdrawing groups .
What biological targets are typically investigated for pyridine-linked acetamide derivatives?
Basic
These compounds are screened against enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs) due to their structural mimicry of endogenous ligands. For example, thiazolopyrimidine and pyrimidine derivatives show activity against microbial pathogens and cancer cell lines via interference with DNA synthesis or protein function . Standard assays include microbial growth inhibition (MIC assays) and cytotoxicity testing (MTT assays) .
How do intramolecular interactions influence the stability of this compound in solution?
Advanced
Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the acetamide backbone, reducing conformational flexibility. Solvent polarity impacts tautomeric equilibria; for example, in polar solvents, the keto-enol equilibrium may shift, altering reactivity. Kinetic studies using UV-Vis spectroscopy under varying pH and solvent conditions can quantify these effects .
What computational methods are recommended for predicting the reactivity of this compound in novel reactions?
Advanced
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvation effects and transition states. PubChem’s quantum-chemical datasets (e.g., InChI-derived descriptors) provide baseline parameters for these studies .
How can researchers validate the purity of synthesized this compound batches?
Basic
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For trace impurities, LC-MS or GC-MS identifies byproducts. Crystallinity can be confirmed via powder XRD, while elemental analysis (CHNS) verifies stoichiometric ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
